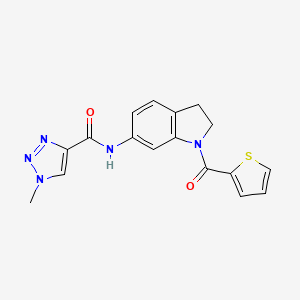

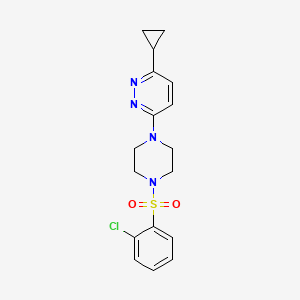

![molecular formula C17H17N3O3S B2413798 N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034231-03-1](/img/structure/B2413798.png)

N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects that make it a promising candidate for further investigation.

Applications De Recherche Scientifique

Antimicrobial and Anticancer Activities

Synthesis and Antimicrobial Evaluation A study on the synthesis of 1,3,4-thiadiazole derivatives revealed significant antimicrobial activities against several strains of microbes. The research involved cyclization reactions and thorough in vitro evaluations, indicating the potential of thiadiazole compounds in developing new antimicrobial agents (Noolvi et al., 2016).

Anticancer Activities Further, thiadiazole derivatives have been explored for their anticancer activities. A particular study designed and synthesized two series of compounds based on the thiadiazole scaffold, showing moderate to good inhibitory activity against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. Some compounds demonstrated significant potential by inhibiting tubulin polymerization, a critical process for cancer cell growth, suggesting the utility of thiadiazole compounds in cancer therapy (Kamal et al., 2011).

Antioxidative and Anti-corrosive Properties

Antioxidative Potential Research on benzimidazole/benzothiazole-2-carboxamides, including those with thiadiazole moieties, demonstrated significant antioxidative and antiproliferative properties. These compounds were synthesized with various substituents and tested against cancer cells and in antioxidant assays, revealing promising leads for developing more efficient antioxidants and antiproliferative agents (Cindrić et al., 2019).

Anti-corrosion Potential The inhibitory effects of thiazole hydrazones on mild steel corrosion in acidic media were studied, showcasing their potential as mixed-type inhibitors. These compounds significantly suppressed corrosion processes, suggesting their applicability in protecting metals from acid-induced corrosion, which is vital for various industrial applications (Chaitra et al., 2016).

Mécanisme D'action

- The primary targets of this compound are not explicitly mentioned in the available literature. However, it falls within the class of thiazole derivatives, which have diverse biological activities. Some thiazoles exhibit anti-inflammatory properties .

- A common feature of thiazoles is their ability to undergo electrophilic substitution reactions at the benzylic position. For instance, N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzo[d]thiazole-2-carboxamide could participate in such reactions .

Target of Action

Mode of Action

Propriétés

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-23-11-17(22,13-5-3-2-4-6-13)10-18-16(21)12-7-8-14-15(9-12)20-24-19-14/h2-9,22H,10-11H2,1H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPMDMQDPMVNFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CNC(=O)C1=CC2=NSN=C2C=C1)(C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-fluoro-5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2413719.png)

![N-[Cyano-(2-fluorophenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide](/img/structure/B2413720.png)

![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2413723.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2413725.png)

![5-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2413729.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B2413730.png)

![5-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-2-methyl-N-(2-methylbenzyl)benzenesulfonamide](/img/structure/B2413732.png)